molecular formula C10H20O3 B1585022 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester CAS No. 29240-17-3

2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester

Cat. No. B1585022
Key on ui cas rn: 29240-17-3
M. Wt: 188.26 g/mol
InChI Key: AQKYLAIZOGOPAW-UHFFFAOYSA-N
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Patent
US08609883B2

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 23.1% by weight of tert-amyl hydroperoxide, 9.9% by weight of potassium hydroxide and 8.3% by weight of sodium hydroxide in water. 20.2 kg/h of a solution of 88% by weight of tert-amyl hydroperoxide in water, 15.8 kg/h of a solution of 45% by weight of potassium hydroxide in water, 12.2 kg/h of a solution of 50% by weight of sodium hydroxide in water, 24.4 kg/h of water and 18.0 kg/h of pivaloyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 18° C. and in the second reactor at 10° C. The reaction mixture withdrawn from the second reactor is mixed with 8.8 kg/h of isododecane and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a packed column at 20° C. and 45 mbar. 35.0 kg/h of a 75% by weight solution of tert-amyl peroxypivalate in isododecane are obtained (93.5% based on pivaloyl chloride). The space-time yield is 2.82 kg/l·h.
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Reaction Step One
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Reaction Step Nine
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Type
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Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:6][OH:7])([CH2:4][CH3:5])([CH3:3])[CH3:2].[OH-].[K+].[OH-].[Na+].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>O>[C:12]([O:7][O:6][C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is effected in a reactor
CUSTOM
Type
CUSTOM
Details
Before the start of the reaction
CUSTOM
Type
CUSTOM
Details
at 18° C.
CUSTOM
Type
CUSTOM
Details
at 10° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture withdrawn from the second reactor
ADDITION
Type
ADDITION
Details
is mixed with 8.8 kg/h of isododecane
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
WASH
Type
WASH
Details
The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried
CUSTOM
Type
CUSTOM
Details
by stripping in a packed column at 20° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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